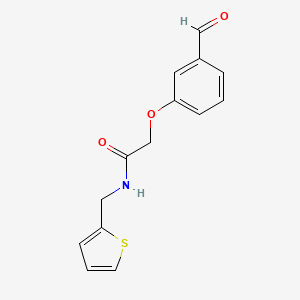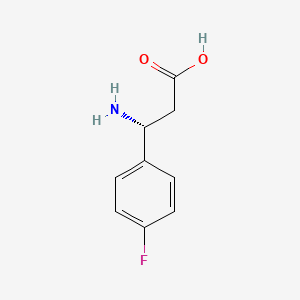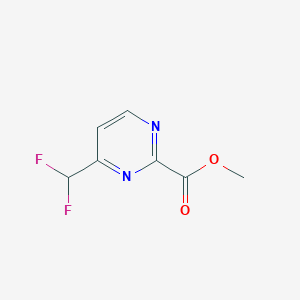![molecular formula C10H12N2O2S B2799753 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 142168-75-0](/img/structure/B2799753.png)
4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline” is a chemical compound with the molecular formula C10H12N2O2S . It is available in solid form . The compound has a molecular weight of 224.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2S/c1-8-3-5-9(6-4-8)11-10(15-2)7-12(13)14/h3-7,11H,1-2H3/b10-7- . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 272.8±15.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 51.1±3.0 kJ/mol . The flash point is 118.8±20.4 °C .Aplicaciones Científicas De Investigación
Configurational Isomerism in Crystalline Forms
4-Methyl-N-(4-nitro-α-phenylbenzylidene)aniline, similar in structure to the compound of interest, exhibits interesting behavior in its crystalline forms due to configurational isomerism. In solution, it exists as a mixture of stereoisomers, which in the solid state can form different crystalline structures with distinct configurations. This property has been studied to understand the transition between these forms and their implications for material science and solid-state chemistry (Matthews, Paul, & Curtin, 1991).
Chemodosimeters for Sulfite Detection
A derivative with a similar nitrovinyl group has been developed as a fluorescent probe for sulfite ions, showing potential for applications in detecting sulfites in the food industry. This probe utilizes the far-red to near-infrared emission for sulfite ion detection, highlighting the compound's utility in luminescent functional materials and food safety monitoring (Wu et al., 2017).
Non-Linear Optical Materials
Benzylidene-aniline derivatives, with electron-donating and accepting groups, have been studied for their potential in non-linear optical applications. Through molecular modifications, these compounds have shown high second-harmonic generation activities, making them promising candidates for developing new organic crystals with significant non-linear optical properties (Tsunekawa, Gotoh, & Iwamoto, 1990).
Antibacterial Applications and Supramolecular Assembly
Research on 4-Methyl-(2-nitrobenzylidene)aniline has explored its structural and spectral analyses for biological applications, including antibacterial activity. Its molecular stability, charge transfer interactions, and the role of hydrogen bonds and nitro···π(arene) interactions in its supramolecular assembly have been studied, providing insights into its potential biomedical applications (Mini et al., 2020).
Electrochromic Materials
The synthesis and characterization of novel electrochromic materials using nitrotriphenylamine units indicate the potential of such compounds in near-infrared region applications. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, suitable for electrochromic devices (Li et al., 2017).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . It is combustible and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-8-3-5-9(6-4-8)11-10(15-2)7-12(13)14/h3-7,11H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZTECIUXUZEA-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)




![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)
![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)


![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)
![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)